(±)-Thermopsine

Anti-inflammatory Quinolizidine Alkaloid Cytokine Inhibition

Sourcing a well-characterized racemic quinolizidine standard for chiral method validation or a benchmark target for synthetic methodology often presents supply challenges. (±)-Thermopsine (CAS 890936-69-3) addresses this need as a key racemic synthetic intermediate, validated in total synthesis routes to lupin alkaloids. Its racemic nature makes it an ideal probe for: • Chiral HPLC/CE method development and enantiomeric resolution optimization. • Late-stage functionalization to generate diverse compound libraries. • Comparative physicochemical studies against enantiopure (-)-thermopsine. Available from BenchChem with reliable global logistics and batch-to-batch consistency.

Molecular Formula C₁₅H₂₀N₂O
Molecular Weight 244.33
CAS No. 890936-69-3
Cat. No. B1144504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)-Thermopsine
CAS890936-69-3
Synonyms(7R,14R,14aS)-rel-1,3,4,6,7,13,14,14a-Octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1’,2’-e][1,5]diazocin-11-one
Molecular FormulaC₁₅H₂₀N₂O
Molecular Weight244.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (±)-Thermopsine as a Research Scaffold


(±)-Thermopsine is a synthetic, racemic mixture of the quinolizidine alkaloid thermopsine. This compound class is characterized by a tricyclic core and is primarily sourced from plants in the Fabaceae family, such as *Thermopsis* and *Sophora* species [1]. Unlike the naturally occurring, enantiopure (-)-Thermopsine (CAS 486-90-8), which has been studied for its antimicrobial and anti-inflammatory properties, (±)-Thermopsine is a key synthetic intermediate [2]. Its value lies in its role as a foundational scaffold in total synthesis and the creation of novel derivatives, rather than as a final bioactive compound, marking a clear distinction in its primary research and procurement applications.

Substitution Challenges for (±)-Thermopsine


Substituting (±)-Thermopsine with a structurally related quinolizidine alkaloid like (-)-cytisine, (-)-anagyrine, or matrine carries significant scientific risk due to fundamental differences in their established applications and stereochemical properties. The natural (-)-enantiomer of thermopsine is primarily procured for direct biological evaluation, with reported anti-inflammatory activity in RAW 264.7 cells (TNF-α reduction at 50 µM) . In contrast, (±)-Thermopsine is specifically cited as a key target in total synthesis efforts, serving as a racemic intermediate for developing flexible synthetic routes to lupin alkaloids [1]. This functional and stereochemical divergence means a simple swap will yield profoundly different research outcomes; using a natural product analog in a synthetic protocol designed for a racemic building block is unlikely to succeed, and vice versa.

Key Evidence for (±)-Thermopsine


Anti-inflammatory Activity of (-)-Thermopsine

The anti-inflammatory activity of the natural enantiomer, (-)-thermopsine, is established but shows modest potency. In RAW 264.7 cells, (-)-thermopsine reduces LPS-induced TNF-α production at a concentration of 50 µM . While other quinolizidine alkaloids like (-)-anagyrine have also shown anti-inflammatory activity, a direct, quantitative comparison of TNF-α inhibition is not available. This data serves as a baseline for the thermopsine scaffold. Users considering (±)-thermopsine for biological assays must account for the presence of the potentially less active (+) enantiomer, which could influence the observed potency.

Anti-inflammatory Quinolizidine Alkaloid Cytokine Inhibition

Antibacterial Potency of (-)-Thermopsine

The antibacterial profile of thermopsine is generally considered low to moderate. A vendor datasheet reports low to moderate anti-*Escherichia coli* activity . An older study suggests a Minimum Inhibitory Concentration (MIC) of 62.5–250 mg/mL against *E. coli* for thermopsine, a level of activity that is significantly weaker than that reported for other quinolizidine alkaloids like lupanine, which has demonstrated more potent affinity for nicotinic acetylcholine receptors (Ki = 500 nM) . For researchers seeking a robust antimicrobial lead compound, alternative scaffolds within the class may offer greater potency.

Antibacterial Quinolizidine Alkaloid MIC

Synthetic Accessibility of (±)-Thermopsine

A critical differentiation for (±)-Thermopsine is its established role as a synthetic target and building block. Gray and Gallagher (2006) described a flexible synthetic strategy for tri- and tetracyclic lupin alkaloids, which explicitly included the successful total synthesis of (±)-thermopsine alongside (+)-cytisine and (±)-anagyrine [1]. This peer-reviewed publication validates the synthetic accessibility of the racemate and its utility as an intermediate for creating diverse alkaloid analogs. This stands in contrast to many natural alkaloid enantiomers, whose complex stereochemistry can limit their utility in modular, divergent synthesis.

Total Synthesis Lupin Alkaloid Synthetic Strategy

nAChR Binding of Thermopsine

Despite the structural similarity to cytisine, a known nicotinic acetylcholine receptor (nAChR) partial agonist, there is no publicly available, quantitative binding or functional data (e.g., Ki, IC50, EC50) for (±)-thermopsine or (-)-thermopsine at any nAChR subtype. In contrast, the related alkaloid anagyrine has been shown to interact with nAChRs, demonstrating IC50 values of 132 µM (muscarinic) and 2096 µM (nicotinic) . This absence of data for thermopsine is a significant differentiator. Researchers interested in nAChR pharmacology should not assume thermopsine will mimic cytisine's activity and must consider that the scaffold may have a different selectivity profile or be inactive.

nAChR Nicotinic Receptor Receptor Binding

Best Research Scenarios for (±)-Thermopsine


Total Synthesis and Methodology Development

(±)-Thermopsine is a prime candidate for laboratories focused on developing new synthetic methodologies for complex alkaloids. Its successful total synthesis, as part of a general strategy for lupin alkaloids, validates its use as a benchmark target to demonstrate the power and scope of new synthetic transformations [1]. Procurement is justified when the goal is to test a novel cyclization, coupling, or asymmetric catalysis method, using the synthesis of this tetracyclic framework as a proof-of-concept.

Medicinal Chemistry and Derivative Library Synthesis

For medicinal chemists, (±)-Thermopsine is best viewed not as a final drug candidate, but as a versatile racemic scaffold for creating diverse compound libraries. The established synthetic routes provide a reliable entry point for late-stage functionalization to generate novel analogs with unexplored biological activities [1]. This is a distinctly different application than using (-)-thermopsine, which is typically purchased for direct testing of its anti-inflammatory properties .

Analytical Chemistry and Method Validation

While natural (-)-thermopsine is the preferred standard for quantifying the alkaloid in plant extracts or food products, (±)-Thermopsine can serve as a valuable reference material for developing and validating chiral separation methods. Its racemic nature makes it an ideal test probe for optimizing chiral HPLC or CE methods designed to resolve the two enantiomers. Successful procurement in this scenario depends on the specific need for a racemic mixture to challenge and calibrate analytical systems.

Fundamental Alkaloid Chemistry Research

This compound is well-suited for basic research into the physicochemical properties of quinolizidine alkaloids. Researchers investigating the relationship between stereochemistry and properties like solubility, stability, or solid-state structure could use the racemic (±)-Thermopsine in comparative studies against the enantiopure (-)-form. This application is grounded in the fundamental characteristics of the compound class rather than a specific, potent bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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